2-Hydroxy-6-trifluoromethylphenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13798558

Molecular Formula: C13H16BF3O3

Molecular Weight: 288.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16BF3O3 |

|---|---|

| Molecular Weight | 288.07 g/mol |

| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol |

| Standard InChI | InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)10-8(13(15,16)17)6-5-7-9(10)18/h5-7,18H,1-4H3 |

| Standard InChI Key | LVMCXHBDOGTLJA-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2O)C(F)(F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2O)C(F)(F)F |

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

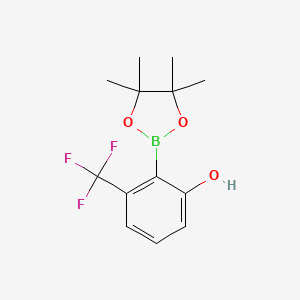

The compound is systematically named 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenol under IUPAC guidelines . Its structure features a phenyl ring with a hydroxyl group at position 4 and a trifluoromethyl group at position 2, protected as a pinacol ester (Figure 1). The boronic acid moiety is stabilized by the pinacol ligand, which prevents undesired hydrolysis during storage and reactions.

Figure 1: Structural representation of 2-hydroxy-6-trifluoromethylphenylboronic acid pinacol ester. The pinacol ester (blue) and trifluoromethyl group (green) are highlighted.

A notable inconsistency arises in literature regarding substituent numbering. While the common name "2-hydroxy-6-trifluoromethyl" suggests substituents at positions 2 and 6, PubChem’s IUPAC designation places them at positions 4 and 2, respectively . This discrepancy likely stems from alternate numbering conventions rather than structural isomers.

Molecular and Spectroscopic Data

The compound’s stability is attributed to the electron-withdrawing trifluoromethyl group, which reduces electron density at the boron center, mitigating unwanted side reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

-

Preparation of the Boronic Acid: 2-Hydroxy-6-trifluoromethylphenylboronic acid is synthesized via directed ortho-metalation of trifluoromethylphenol derivatives, followed by borylation with trimethyl borate.

-

Pinacol Ester Formation: The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions, typically using azeotropic removal of water to drive the reaction to completion.

Reaction Scheme:

Industrial Optimization

Industrial processes employ continuous flow reactors to enhance yield (typically >85%) and purity (>98%). Key parameters include:

-

Temperature: 60–80°C

-

Solvent: Toluene or tetrahydrofuran

-

Catalyst: Anhydrous magnesium sulfate as a desiccant

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound is a cornerstone in Suzuki-Miyaura reactions, enabling the formation of biaryl structures essential in pharmaceuticals and materials science. Its reactivity profile includes:

-

Catalyst Systems: Pd(PPh) or PdCl(dppf) with bases like KCO.

-

Solvent Compatibility: Toluene, ethanol, and water mixtures.

Example Reaction:

Hydrolysis and Functional Group Interconversion

Under acidic conditions (e.g., HCl), the pinacol ester hydrolyzes to regenerate the boronic acid, facilitating further functionalization:

Comparative Analysis with Related Boronic Esters

The trifluoromethyl group distinguishes this compound from analogous boronic esters. Key comparisons include:

Future Directions and Research Gaps

While the compound’s synthetic utility is well-established, its biological potential remains underexplored. Preliminary studies suggest boronic acids as protease inhibitors, but rigorous pharmacological data are lacking. Additionally, the positional ambiguity in nomenclature warrants resolution through crystallographic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume